4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazole derivative with a chlorinated pyrimidine under specific conditions. One common method includes the treatment of a formimidate derivative with hydrazine hydrate in ethanol . Another approach involves the use of triethylamine and THF under nitrogen atmosphere, followed by the addition of hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly CDK2 inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it has been reported to act as a SK channel blocker .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
1H-Pyrazolo[4,3-d]pyrimidin-7-ol: Another pyrazolo[3,4-d]pyrimidine derivative with potential biological activities.
Uniqueness
4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and act as a SK channel blocker makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C8H9ClN4 |
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Molecular Weight |
196.64 g/mol |
IUPAC Name |
4-chloro-1-propylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3 |
InChI Key |
YNMMMIYXHMVBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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